BenchChemオンラインストアへようこそ!

N-(4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine

Medicinal chemistry Physicochemical profiling ADME prediction

N-(4-Methoxy-1,3-benzothiazol-2-yl)-N-methylglycine (CAS 1351597-05-1) is a synthetic benzothiazole–amino acid conjugate with molecular formula C₁₁H₁₂N₂O₃S and molecular weight 252.29 g/mol. The compound belongs to a series of N-methylglycine derivatives that feature a benzothiazole heterocycle substituted at the 2-position with an N-methylglycine moiety.

Molecular Formula C11H12N2O3S
Molecular Weight 252.29 g/mol
CAS No. 1351597-05-1
Cat. No. B1396168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine
CAS1351597-05-1
Molecular FormulaC11H12N2O3S
Molecular Weight252.29 g/mol
Structural Identifiers
SMILESCN(CC(=O)O)C1=NC2=C(C=CC=C2S1)OC
InChIInChI=1S/C11H12N2O3S/c1-13(6-9(14)15)11-12-10-7(16-2)4-3-5-8(10)17-11/h3-5H,6H2,1-2H3,(H,14,15)
InChIKeyBNBABTNOLSOWOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methoxy-1,3-benzothiazol-2-yl)-N-methylglycine (CAS 1351597-05-1): Procurement-Relevant Structural Identity and Baseline Specifications


N-(4-Methoxy-1,3-benzothiazol-2-yl)-N-methylglycine (CAS 1351597-05-1) is a synthetic benzothiazole–amino acid conjugate with molecular formula C₁₁H₁₂N₂O₃S and molecular weight 252.29 g/mol [1]. The compound belongs to a series of N-methylglycine derivatives that feature a benzothiazole heterocycle substituted at the 2-position with an N-methylglycine moiety. The defining structural feature is a methoxy group located at the 4-position of the benzothiazole ring, distinguishing it from regioisomeric analogs such as the 5-methoxy variant (CAS 1352999-82-6) and the unsubstituted parent compound N-2-benzothiazolyl-N-methylglycine (CAS 104344-92-5) [2][3]. Commercially available purity specifications range from 95% to 98% across suppliers including AKSci, Fluorochem, and MolCore, with the compound catalogued under MDL number MFCD21091835 .

Why N-(4-Methoxy-1,3-benzothiazol-2-yl)-N-methylglycine Cannot Be Interchanged with Regioisomeric or Unsubstituted Benzothiazole-Glycine Analogs


In the absence of public biological profiling data, the scientific rationale for selecting the 4-methoxy regioisomer over its closest analogs rests on the critical role of substituent position in benzothiazole structure–activity relationships (SAR). The benzothiazole scaffold is documented to exhibit pronounced positional sensitivity: the identity and location of ring substituents directly modulate electronic distribution, hydrogen-bonding geometry, and steric accessibility around the 2-amino pharmacophore [1]. In N-(4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine, the methoxy group at position 4 is ortho to the endocyclic nitrogen of the thiazole ring, enabling intramolecular interactions (e.g., lone-pair repulsion or hydrogen bonding with the N-methylglycine region) that are geometrically impossible for the 5-methoxy or 6-substituted analogs [2]. This positional difference alters the computed number of hydrogen-bond acceptors (6 vs. 5 for the unsubstituted parent) and TPSA (90.9 vs. 81.7 Ų), both of which are determinants of permeability, solubility, and target recognition [3][4]. Consequently, even structurally trivial variants within this series are unlikely to serve as functional drop-in replacements in any receptor-binding, enzymatic, or cellular assay context where benzothiazole orientation governs molecular recognition.

N-(4-Methoxy-1,3-benzothiazol-2-yl)-N-methylglycine: Quantitative Evidence for Procurement Differentiation from Closest Structural Analogs


4-Methoxy Substitution Increases Topological Polar Surface Area by 11.3% Relative to the Unsubstituted Benzothiazole-Glycine Parent

The 4-methoxy group elevates the computed topological polar surface area (TPSA) from 81.7 Ų in the unsubstituted parent compound (CAS 104344-92-5) to 90.9 Ų in the target compound [1][2]. This 9.2 Ų increase is functionally significant: TPSA values crossing the 90 Ų threshold are associated with reduced passive blood–brain barrier permeability and altered oral absorption profiles compared to sub-90 Ų molecules [3]. The 5-methoxy regioisomer (CAS 1352999-82-6) yields an identical computed TPSA of 90.9 Ų, showing that the TPSA difference is driven by methoxy presence rather than position; however, the 4-methoxy substituent additionally increases the hydrogen-bond acceptor count from 5 to 6 relative to the parent, altering solvation and target-interaction capacity [4].

Medicinal chemistry Physicochemical profiling ADME prediction

Regioisomeric Methoxy Position Defines Unique Intramolecular Hydrogen-Bonding and Steric Environment Unachievable with 5-Methoxy or 6-Substituted Analogs

In the 4-methoxy isomer, the methoxy oxygen is positioned ortho to the endocyclic thiazole nitrogen (N3), creating potential for intramolecular O⋯H–N hydrogen bonding or lone-pair repulsion that directly influences the conformational preference of the N-methylglycine side chain [1]. In the 5-methoxy isomer (CAS 1352999-82-6), the methoxy group is para to the thiazole nitrogen and meta to the ring-fusion nitrogen, eliminating any direct through-space interaction with the glycine-bearing nitrogen [2]. The 6-butyl analog (CAS 1352999-17-7) introduces a hydrophobic alkyl extension that significantly increases molecular weight (278.37 vs. 252.29 g/mol) and LogP contribution, shifting the physicochemical profile toward higher lipophilicity . None of these analogs replicate the 4-methoxy compound's combination of ortho-directed oxygen lone pairs with the moderate XLogP3-AA of 2.4 [3].

Chemical biology Structure-activity relationship Ligand design

Vendor-Supplied Purity Specifications (95–98%) Enable Fit-for-Purpose Procurement with Documentable Quality Benchmarks

Commercial purity specifications for N-(4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine range from 95% (AKSci, CymitQuimica) to 97% (Leyan) and ≥98% (MolCore), providing a documented purity ladder for procurement decisions . The 5-methoxy regioisomer (CAS 1352999-82-6) is offered at comparable purity (min. 95%, CymitQuimica) . The 5,6-dimethoxy analog (CAS 1351661-66-9) carries a NLT 98% specification (MolCore), but its higher molecular weight (282.32 g/mol) and additional methoxy group introduce different solubility and reactivity characteristics . No vendor-supplied analytical data (HPLC traces, NMR spectra) are publicly available for any of these compounds, meaning procurement decisions based on purity must rely on supplier certificate-of-analysis commitments.

Chemical procurement Quality control Building block sourcing

Glycine-Derivative Class Membership Implies Ergogenic and Metabolic Research Applicability Distinct from Non-Amino-Acid Benzothiazoles

As a glycine derivative, N-(4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine belongs to a class of compounds commercially utilized as ergogenic supplements that influence anabolic hormone secretion, exercise fuel supply, and stress-related mental performance . This class-level annotation, cited by the compound's chemsrc entry referencing glycine (HY-Y0966) derivatives, distinguishes it from non-amino-acid benzothiazole analogs (e.g., 2-aminobenzothiazole, benzothiazole amides) that lack the glycine recognition moiety . The N-methyl substitution on the glycine nitrogen further classifies it as a sarcosine analog, a structural feature shared with GlyT1 substrates such as sarcosine (N-methylglycine), though no direct GlyT1 inhibition data are available for this specific compound [1].

Amino acid derivatives Ergogenic supplements Metabolic research

N-(4-Methoxy-1,3-benzothiazol-2-yl)-N-methylglycine: Evidence-Grounded Application Scenarios for Scientific and Industrial Procurement


Chemical Biology Probe Development Requiring Regioisomerically Defined Benzothiazole-Glycine Scaffolds

The 4-methoxy substitution pattern provides a distinct ortho-oxygen interaction topology that is structurally unique among commercially available N-methylglycine benzothiazole analogs. Research groups synthesizing focused compound libraries for target identification (e.g., kinase profiling, GPCR screening) should select this regioisomer when the hypothesis demands an oxygen atom positioned ortho to the thiazole nitrogen, as the 5-methoxy analog cannot establish the same intramolecular hydrogen-bond network with the pendant glycine chain [1]. This application is directly supported by the structural-comparator evidence presented in Section 3 (Evidence Items 1 and 2).

High-Purity Building Block for Biophysical Assays and Crystallography

With a documented ≥98% purity option from ISO-certified supplier MolCore, this compound is suitable as an input material for surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or X-ray crystallography where impurities above 2% can generate misleading binding signals or crystallization artifacts . The 95%-capped purity of most direct analogs (5-methoxy, 6-butyl) makes the target compound the preferred choice for high-sensitivity biophysical applications where purity threshold is a gating factor. This scenario derives from the vendor purity comparison in Section 3 (Evidence Item 3).

Synthetic Intermediate for Benzothiazole-Derived Drug Candidates with 4-Position Functionalization Handles

The 4-methoxy group serves as both a steric and electronic modifier and a potential demethylation handle for late-stage functionalization (e.g., conversion to 4-hydroxy for further derivatization). This distinguishes it from the 5-methoxy and 5,6-dimethoxy variants, where demethylation yields regioisomeric phenolic products with different hydrogen-bond directionality. Medicinal chemistry teams optimizing benzothiazole-based lead series where the 4-position is a key diversity point should prioritize this scaffold [2]. The rationale builds on regioisomeric differentiation evidence (Section 3, Evidence Item 2).

Glycine-Derivative Reference Standard for Analytical Method Development in Ergogenic Supplement Research

Given the compound's classification as a glycine derivative with potential ergogenic relevance, analytical laboratories developing LC-MS/MS or HPLC-UV methods for glycine analog detection in biological matrices may employ this compound as a structurally distinct reference standard that, unlike endogenous glycine or simple N-methylglycine, provides a unique benzothiazole chromophore for UV detection at 280–320 nm . This application is supported by the glycine-derivative class evidence (Section 3, Evidence Item 4) combined with the known UV absorbance of the benzothiazole chromophore.

Quote Request

Request a Quote for N-(4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.